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molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 13877-56-0

1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No. B082880
M. Wt: 135.13 g/mol
InChI Key: MPDXYVOXVJOKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07829570B2

Procedure details

4-Nitro-1H-5-pyrazolecarbonitrile (6.25 g, 45.3 mmol) in ethanol (100 mL) was treated with 10% Palladium on carbon (0.50 g) and hydrogenated in a Parr shaker at 50 psi for 18 hours. The catalyst was removed by filtration through a pad of diatomaceous earth. The filtrate was then treated with formamidine acetate (37.7 g, 0.363 mol) then the mixture was heated at reflux for one hour. The mixture was cooled and then approximately 50 mL of the solvent was removed under reduced pressure. The precipitate which formed was isolated by filtration and washed with ethyl acetate (3×25 mL) then discarded. The filtrate was concentrated under reduced pressure to a volume of approximately 40 mL. The mixture was heated to dissolve all of the material then applied to a silica gel column which was eluted with ethyl acetate/methanol (8:2). The appropriate fractions were concentrated to give the title compound (3.85 g, 61%) which contained 18% formamidine acetate by weight as determined by 1H NMR: 1H NMR (DMSO-d6, 400 MHz) δ 13.3 bs, 1H), 8.15 (s, 1H) 8.07 (s, 1H), 7.47 (bs, 2H); RP-HPLC (Hypersil HS C18, 5 μm, 100 A, 250×4.6 mm; 5%-100% acetonitrile-0.05 M ammonium acetate over 25 min, 1 mL/min) tr 4.95 min; MS: MH+ 136.1, M−H+ 134.1
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][NH:7][C:8]=1[C:9]#[N:10])([O-])=O.C(O)(=O)C.[CH:15](N)=[NH:16]>C(O)C.[Pd]>[NH:7]1[C:8]2[C:9]([NH2:10])=[N:16][CH:15]=[N:1][C:4]=2[CH:5]=[N:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NNC1C#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
37.7 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of diatomaceous earth
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
approximately 50 mL of the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with ethyl acetate (3×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to a volume of approximately 40 mL
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all of the material
WASH
Type
WASH
Details
was eluted with ethyl acetate/methanol (8:2)
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2N=CN=C(C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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